molecular formula C6H4BrF3N2O B1289479 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 433683-47-7

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No.: B1289479
CAS No.: 433683-47-7
M. Wt: 257.01 g/mol
InChI Key: CEPMXQTXQLBEDD-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H4BrF3N2O It is a pyrimidine derivative that contains a bromine atom at the 5-position and a trifluoroethoxy group at the 2-position

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

5-Bromopyrimidine+2,2,2-TrifluoroethanolBase, RefluxThis compound\text{5-Bromopyrimidine} + \text{2,2,2-Trifluoroethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 5-Bromopyrimidine+2,2,2-TrifluoroethanolBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the trifluoroethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-(2,2,2-trifluoroethoxy)pyrimidine, while oxidation with potassium permanganate can introduce a carboxyl group at the 5-position.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroethoxy group.

    5-Bromopyrimidine: Lacks the trifluoroethoxy group.

Uniqueness

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which confer distinct chemical properties and reactivity. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.

Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPMXQTXQLBEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591758
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433683-47-7
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To sodium hydride (303 mg) under an argon atmosphere at 0° C. was added dropwise 2,2,2-trifluoroethanol (775 μl) and the mixture was then stirred at RT for 90 min. A solution of 2,5-dibromopyrimidine (1.5 g) in DMF (8 ml) was then added and stirring continued at RT for 2 hours. The reaction mixture was poured into ice (50 mL) and extracted with EtOAc (2×50 mL). The organic layers were dried over MgSO4 and concentrated in vacuo to afford 5-bromo-2-(2,2,2-trifluoro-ethoxy)-pyrimidine (790 mg, 49%) as a yellow oil which was used in the next step without further purification. MS (EI): 258 ([{81Br}M]+), 256 ([{79Br}M]+), 189 ([{81Br}M−CF3]+), 187 ([{79Br}M−CF3]+).
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
775 μL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mechanically stirred slurry of 5-bromo-2-(methanesulfonyl)pyrimidine (24 g, 0.10 mol), trifluoroethanol (15 g, 0.15 mol), and potassium carbonate (28 g, 0.20 mol) in acetonitrile (250 mL) was heated at 70° C. for 12 hours. HPLC analysis indicated complete conversion. The solids were removed by filtration, and rinsed well with acetonitrile. The solvent was removed in vacuo and the residue partitioned between ether (50 mL) and water (25 mL). The aqueous phase was extracted with ether (2×25 mL), the organic layers combined, and washed with brine. Dried (Na2SO4), filtered, and solvent removed in vacuo, affording product as a pale yellow liquid, 19 g, 74 percent yield.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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